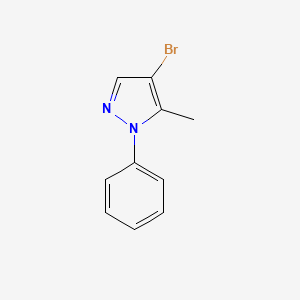

4-Bromo-5-methyl-1-phenyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Core in Pharmaceutical and Agrochemical Chemistry

The pyrazole ring is a fundamental structural motif found in a multitude of compounds with broad applications in medicine and agriculture. nih.govchemuniverse.com Its unique chemical properties, including its aromaticity and the ability of its nitrogen atoms to engage in hydrogen bonding, make it an ideal scaffold for designing molecules that can interact with biological targets. rsc.org The versatility of the pyrazole core allows for the introduction of various functional groups at different positions on the ring, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity. rsc.org

In the pharmaceutical industry, pyrazole derivatives are renowned for their wide spectrum of pharmacological activities. nih.gov These include anti-inflammatory, antimicrobial, anticancer, analgesic, and antiviral properties. nih.govresearchgate.net The prevalence of this scaffold is highlighted by its incorporation into several blockbuster drugs.

In the agrochemical sector, pyrazole derivatives are equally crucial, forming the active components in many commercial pesticides. nih.govchemuniverse.com They are utilized as insecticides, herbicides, and fungicides, contributing significantly to crop protection and food security. chemuniverse.com The insecticide Fipronil, for example, is a well-known phenylpyrazole that demonstrates the effectiveness of this chemical class in pest control. mdpi.com

Below is a table summarizing key examples of commercial products built upon the pyrazole core.

| Compound Name | Class | Application |

| Celecoxib | Pharmaceutical | Anti-inflammatory drug for arthritis |

| Rimonabant | Pharmaceutical | Anti-obesity drug (withdrawn) |

| Sildenafil | Pharmaceutical | Treatment for erectile dysfunction |

| Fipronil | Agrochemical | Broad-spectrum insecticide |

| Penthiopyrad | Agrochemical | Fungicide |

| Pyrasulfotole | Agrochemical | Herbicide |

Overview of Halogenated Pyrazole Derivatives in Academic Investigations

Halogenated organic compounds, particularly bromo-substituted heterocycles, are of immense value in academic and industrial research. Bromo(hetero)arenes, including brominated pyrazoles, are recognized as exceptionally useful starting materials for creating more complex molecular architectures. mdpi.com The bromine atom serves as a versatile functional handle, enabling a wide range of chemical transformations that would otherwise be difficult to achieve. mdpi.com

The carbon-bromine bond in compounds like 4-bromo-pyrazoles is a key reactive site for transition-metal-catalyzed cross-coupling reactions. mdpi.com These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. The ability to introduce aryl, heteroaryl, alkyl, or other functional groups at the position of the bromine atom provides a powerful tool for generating molecular diversity. rsc.org This strategy is widely employed in the synthesis of novel compounds for drug discovery and materials science.

The presence of halogen atoms can also significantly influence the biological activity of the pyrazole derivative. Halogens can alter the lipophilicity, metabolic stability, and binding affinity of a molecule to its target enzyme or receptor. acs.org Therefore, halogenated pyrazoles are not only important as synthetic intermediates but are also studied for their own potential biological effects.

The table below outlines the principal synthetic transformations involving halogenated pyrazoles.

| Reaction Type | Description |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with boronic acids/esters to form C-C bonds. rsc.orgrsc.org |

| Stille Coupling | Palladium-catalyzed reaction with organostannanes to form C-C bonds. nih.govacs.org |

| Heck Coupling | Palladium-catalyzed reaction with alkenes to form substituted alkenes. |

| Sonogashira Coupling | Palladium/copper-catalyzed reaction with terminal alkynes to form C-C bonds. |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with amines to form C-N bonds. |

| Metalation Reactions | Halogen-metal exchange (e.g., with organolithium reagents) to create a nucleophilic center for further reactions. mdpi.com |

Research Trajectory of 4-Bromo-5-methyl-1-phenyl-1H-pyrazole as a Model Substituted Pyrazole

The specific compound this compound (C₁₀H₉BrN₂) is a prime example of a substituted pyrazole designed for synthetic utility. nih.govthsci.com Its research trajectory is primarily that of a versatile building block used to construct more elaborate molecules. The strategic placement of its substituents—bromo, methyl, and phenyl groups—defines its role as a model substrate in synthetic methodology development and as a precursor for libraries of new chemical entities.

The core of its utility lies in the bromine atom at the 4-position. This position on the pyrazole ring is readily activated for palladium-catalyzed cross-coupling reactions. mdpi.com Consequently, this compound is an ideal starting material for Suzuki-Miyaura reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups. rsc.orgrsc.org This capability is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to enhance its potency or selectivity.

The N-phenyl and C-methyl groups are not merely passive bystanders. The phenyl group at the N1 position influences the electronic properties and solubility of the molecule and its derivatives. The methyl group at the C5 position provides steric influence and can affect the orientation of reactants during synthesis and the binding of the final compound to its biological target.

The primary research application of this compound is therefore as a dependable and well-defined precursor. It allows researchers to efficiently synthesize series of novel 4-substituted-5-methyl-1-phenyl-1H-pyrazoles, which can then be screened for various biological activities, from anticancer to antimicrobial effects. researchgate.net Its well-defined structure and predictable reactivity make it a model compound for optimizing reaction conditions for cross-coupling methodologies on the pyrazole scaffold.

The following table illustrates a generalized Suzuki-Miyaura cross-coupling reaction using a 4-bromo-pyrazole as the key reactant.

| Reaction Scheme | |

| Starting Material | This compound |

| Reagent | Arylboronic acid (Ar-B(OH)₂) |

| Catalyst System | Palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) |

| Product | 4-Aryl-5-methyl-1-phenyl-1H-pyrazole |

| Significance | Formation of a new carbon-carbon bond at the 4-position of the pyrazole ring, enabling the synthesis of diverse biaryl and heteroaryl structures. researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRERYMFLSYSEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380080 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50877-44-6 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 5 Methyl 1 Phenyl 1h Pyrazole and Analogous Pyrazole Derivatives

Classical and Established Synthetic Approaches to Pyrazole (B372694) Ring Formation

The traditional methods for pyrazole synthesis have been refined over more than a century and remain fundamental in organic synthesis. These approaches typically involve the formation of the five-membered diazole ring through cyclization reactions.

Cyclocondensation Reactions of Hydrazines with 1,3-Dicarbonyl Compounds and Their Equivalents

The most common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. google.com This reaction is a straightforward and rapid approach to obtaining polysubstituted pyrazoles. nih.gov The reaction proceeds by treating a 1,3-dicarbonyl compound with a hydrazine, often in the presence of an acid catalyst. google.com The initial step involves the formation of an imine between one of the carbonyl groups and the hydrazine, followed by an intramolecular attack of the second nitrogen atom on the remaining carbonyl group, leading to a cyclic intermediate that dehydrates to form the aromatic pyrazole ring.

The regioselectivity of the Knorr synthesis can be a concern when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, potentially leading to a mixture of two regioisomers. nih.gov The outcome of the reaction is influenced by the electronic and steric effects of the substituents on both the dicarbonyl compound and the hydrazine. For the synthesis of a compound like 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, a potential precursor would be a 1,3-dicarbonyl equivalent that can react with phenylhydrazine (B124118) to form the 1-phenyl-5-methylpyrazole core, which can then be subsequently brominated at the 4-position.

Recent advancements have introduced variations to this classical method. For instance, iodine has been used to promote the cyclization process, and in some cases, 1,3-diketones can be generated in situ from ketones and acid chlorides, followed by the addition of hydrazine in a one-pot reaction. nih.gov

| Reactants | Reaction Type | Key Features | Potential for this compound |

| Hydrazines (e.g., Phenylhydrazine) | Cyclocondensation | High versatility, well-established | Formation of the 1-phenyl-5-methylpyrazole core |

| 1,3-Dicarbonyl Compounds | Knorr Pyrazole Synthesis | Potential for regioisomeric mixtures | Requires a suitable dicarbonyl precursor |

| Acid/Iodine Catalysts | Promoted Cyclization | Can enhance reaction rates and yields | Applicable to the core synthesis |

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

Another powerful method for constructing the pyrazole ring is through a [3+2] cycloaddition reaction, specifically a 1,3-dipolar cycloaddition. This reaction typically involves a 1,3-dipole, such as a diazo compound or a nitrilimine, reacting with a dipolarophile, which is usually an alkyne or an alkene. mdpi.comresearchgate.net The intermolecular [3+2] cycloaddition of 1,3-dipoles with alkynes is a well-established approach. researchgate.net

When a diazo compound reacts with an alkyne, it forms a 3H-pyrazole intermediate which then tautomerizes to the more stable aromatic pyrazole. This method offers a high degree of control over the substitution pattern of the final pyrazole product. The synthesis of pyrazoles via 1,3-dipolar cycloaddition can also be achieved in a one-pot procedure by generating the diazo compound in situ from aldehydes. thsci.com This approach avoids the need to handle potentially hazardous diazo compounds directly.

For the synthesis of this compound, a conceivable route would involve the reaction of a suitably substituted diazo compound with an alkyne that incorporates the methyl and bromo functionalities, or vice versa.

| Reactant 1 (1,3-Dipole) | Reactant 2 (Dipolarophile) | Reaction Type | Key Features |

| Diazo Compounds | Alkynes | 1,3-Dipolar Cycloaddition | High regioselectivity, versatile |

| Nitrilimines | Alkenes | 1,3-Dipolar Cycloaddition | Can lead to pyrazoline intermediates |

Dehydrogenation of Pyrazolines to Form Aromatic Pyrazoles

Pyrazolines, which are dihydrogenated derivatives of pyrazoles, can be readily synthesized and subsequently oxidized to form the corresponding aromatic pyrazoles. researchgate.net This two-step approach provides an alternative route to pyrazole synthesis. Pyrazolines are often prepared through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. researchgate.net

The subsequent dehydrogenation or oxidation of the pyrazoline ring to the aromatic pyrazole can be achieved using a variety of oxidizing agents. Common reagents for this transformation include halogens (like bromine or iodine), potassium permanganate (B83412), or simply heating in the presence of a suitable catalyst or in air. researchgate.net For instance, pyrazolines can be oxidized to pyrazoles using a catalytic amount of Cu(OAc)2 with TBHP (tert-butyl hydroperoxide) at room temperature. An electrochemical, iodide-mediated approach has also been developed for the oxidative aromatization of pyrazolines. sigmaaldrich.cn

This method could be applied to the synthesis of this compound by first synthesizing the corresponding pyrazoline and then performing a dehydrogenation step.

| Starting Material | Reagent | Reaction Type | Product |

| Pyrazoline | Oxidizing Agent (e.g., Br₂, I₂, KMnO₄, Cu(OAc)₂/TBHP) | Dehydrogenation/Oxidation | Pyrazole |

Modern and Sustainable Synthetic Protocols for Pyrazole Scaffolds

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" chemistry approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Microwave-Assisted Organic Synthesis (MAOS) of Pyrazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. acs.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions. acs.org

The synthesis of pyrazoles is particularly amenable to microwave assistance. The cyclocondensation of hydrazines with 1,3-dicarbonyl compounds can be efficiently carried out under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents like water or ethanol (B145695). google.com For example, the reaction of chalcones with hydrazine hydrate (B1144303) in the presence of oxalic acid and a catalytic amount of acetic acid in ethanol can be accelerated using microwave heating. nih.gov One-pot, three-component syntheses of polysubstituted pyrazoles have also been developed using microwave irradiation.

Ultrasound-Assisted Synthetic Routes to Pyrazoles

Ultrasound-assisted synthesis, also known as sonochemistry, utilizes the energy of ultrasonic waves to induce chemical reactions. This technique can enhance reaction rates and yields by creating localized high temperatures and pressures through a phenomenon called acoustic cavitation.

The synthesis of pyrazole derivatives has been successfully achieved using ultrasound irradiation. Similar to microwave-assisted methods, sonochemistry can often be performed under milder conditions and with shorter reaction times compared to conventional methods. For instance, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenylhydrazine has been reported to be significantly accelerated under ultrasound irradiation. The use of ultrasound provides a green and efficient alternative for the synthesis of pyrazole scaffolds. mdpi.com

| Technique | Key Advantages | Application in Pyrazole Synthesis |

| Microwave-Assisted Organic Synthesis (MAOS) | Rapid heating, reduced reaction times, higher yields, potential for solvent-free reactions | Cyclocondensation, multi-component reactions |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Enhanced reaction rates, milder conditions, improved yields | Cyclization reactions, synthesis from various precursors |

Mechanochemical Approaches for Pyrazole Synthesis

Mechanochemical synthesis, utilizing mechanical force to induce chemical reactions, has emerged as a sustainable and efficient alternative to traditional solvent-based methods. organic-chemistry.orgthieme.de This approach often leads to shorter reaction times, higher yields, and a reduction in solvent waste. organic-chemistry.orggoogle.com Ball milling is a common mechanochemical technique where reactants are ground together, sometimes in the presence of a catalyst, to form the desired products. organic-chemistry.org

For the synthesis of pyrazole derivatives, mechanochemical methods have been successfully employed. One notable example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines via mechanical ball milling. organic-chemistry.orgthieme.de This solvent-free method demonstrates considerable tolerance for various substituents on the chalcone (B49325) starting material and utilizes inexpensive reagents. organic-chemistry.org The process involves vibrating a mixture of the chalcone and hydrazine with stainless steel balls, followed by the addition of an oxidant to facilitate the final aromatization to the pyrazole ring. organic-chemistry.org

A two-step solvent-free mechanochemical protocol has also been developed for the synthesis of polyfunctionalized pyrazoles. This involves a [3 + 2]-cycloaddition of in situ-generated nitrile imines with chalcones, followed by oxidation of the resulting 5-acylpyrazolines. nih.gov These mechanochemical approaches represent a significant step towards more environmentally friendly manufacturing of pyrazole-containing compounds. organic-chemistry.orggoogle.com

Catalytic Methods in Pyrazole Ring Construction

Catalysis plays a pivotal role in the synthesis of pyrazoles, offering pathways with enhanced efficiency, regioselectivity, and milder reaction conditions. Both transition-metal catalysis and organocatalysis have been extensively explored for the construction of the pyrazole nucleus. nih.gov

Transition-Metal-Catalyzed Cyclizations (e.g., Copper-, Palladium-, Ruthenium-catalyzed)

Transition-metal catalysts are instrumental in a variety of reactions leading to pyrazole formation, including C-H functionalization and cross-coupling reactions. nih.gov These methods provide access to a wide array of functionalized pyrazoles, often in a single step from readily available starting materials. nih.gov

Copper-catalyzed reactions are particularly prevalent in pyrazole synthesis. For instance, copper triflate has been used to mediate the synthesis of 1,3,5-triarylpyrazoles from chalcones and hydrazines in ionic liquids. researchgate.net Another copper-catalyzed approach involves the aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds through the formation of a hydrazonyl radical. researchgate.net Palladium-catalyzed four-component coupling reactions of terminal alkynes, hydrazine, carbon monoxide, and aryl iodides also provide a route to pyrazole derivatives. nih.gov Furthermore, ruthenium-catalyzed photoredox cycloadditions have been shown to be an efficient method for synthesizing 1,4-disubstituted pyrazoles. google.com

| Catalyst | Reactants | Product Type | Key Features |

| Copper Triflate | Chalcones, Hydrazines | 1,3,5-Triarylpyrazoles | Conducted in ionic liquid. researchgate.net |

| Copper(I) salts | β,γ-Unsaturated hydrazones | Substituted pyrazoles | Aerobic oxidative cyclization. researchgate.net |

| Palladium/Copper | Terminal alkynes, Hydrazine, CO, Aryl iodides | Substituted pyrazoles | Four-component coupling. nih.gov |

| Ruthenium(II) complex | Hydrazine, Michael acceptors | Polysubstituted pyrazoles | Visible-light photoredox catalysis. google.com |

Organocatalytic and Metal-Free Approaches

Organocatalysis and metal-free synthetic routes have gained significant traction as they offer alternatives that avoid the cost and potential toxicity associated with transition metals. researchgate.net These methods often employ small organic molecules as catalysts or proceed through catalyst-free pathways under specific conditions.

A general and practical temperature-controlled approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed via electrophilic cyclization in the absence of transition-metal catalysts and oxidants. researchgate.netgoogle.com This method utilizes common starting materials and offers excellent functional-group tolerance. researchgate.netgoogle.com Furthermore, an operationally simple and metal-free three-component reaction of pyrazole carbaldehydes, secondary amines, and elemental sulfur has been described for the synthesis of pyrazole-tethered thioamides. rsc.org Metal-free, iodine-catalyzed methods have also been established for the synthesis of fully substituted pyrazoles. nih.gov

Multicomponent Reactions (MCRs) for Diversely Functionalized Pyrazoles

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. dtic.milresearchgate.net MCRs are particularly well-suited for the synthesis of complex and diversely functionalized pyrazoles. dtic.milresearchgate.net

A variety of MCRs have been developed for pyrazole synthesis. For example, a three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines has been reported. dtic.mil Another versatile approach involves the in-situ generation of 1,3-dicarbonyl compounds which then react with hydrazines in a consecutive multicomponent fashion. dtic.milacs.org The modular nature of MCRs allows for the rapid generation of libraries of pyrazole derivatives for biological screening. jmcs.org.mx These reactions can often be performed under environmentally benign conditions, such as in aqueous media or under solvent-free conditions. researchgate.net

Solvent-Free and Aqueous Medium Reactions for Pyrazole Synthesis

The principles of green chemistry have spurred the development of synthetic methodologies that minimize or eliminate the use of hazardous organic solvents. sigmaaldrich.cnnih.gov Solvent-free reactions and reactions conducted in aqueous media are at the forefront of this movement. sigmaaldrich.cnnih.gov

Solvent-free synthesis of pyrazole derivatives has been achieved through various techniques, including microwave irradiation and simple grinding. cdnsciencepub.comwikipedia.org These methods often lead to shorter reaction times and improved yields compared to conventional heating in organic solvents. cdnsciencepub.com For instance, the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines can be efficiently carried out under solvent-free microwave conditions. cdnsciencepub.com

Aqueous synthesis of pyrazoles is another environmentally friendly approach. nih.govguidechem.com The use of water as a solvent is advantageous due to its low cost, non-toxicity, and non-flammability. researchgate.net The condensation of hydrazines with 1,3-diketones can be effectively catalyzed by solid acid catalysts like Amberlyst-70 in water at room temperature. google.comrsc.org This method allows for easy separation and recycling of the catalyst. rsc.org

| Method | Reactants | Conditions | Key Advantages |

| Microwave Irradiation | 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-free | Shorter reaction times, better yields. cdnsciencepub.com |

| Grinding | Hydrazines, 1,3-Diketones, Aldehydes | Solvent-free | Environmentally friendly, simple. wikipedia.org |

| Aqueous Synthesis | Hydrazines, 1,3-Diketones | Amberlyst-70 catalyst, Room temperature | Recyclable catalyst, green solvent. google.comrsc.org |

Strategies for Introducing the Bromine Moiety at the 4-Position of the Pyrazole Ring

The introduction of a bromine atom at the 4-position of the pyrazole ring is a key transformation for accessing compounds like this compound. This is typically achieved through electrophilic bromination, as the C4-position of the pyrazole ring is electron-rich and thus susceptible to attack by electrophiles. rsc.org The regioselectivity of this reaction is generally high, with the bromine preferentially adding to the 4-position unless it is already substituted. researchgate.net

Various brominating agents have been employed for this purpose. N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrazoles, often in solvents like chloroform (B151607) or carbon tetrachloride. rsc.org The reaction can be carried out under mild conditions and provides 4-bromopyrazoles in excellent yields. dtic.mil Photochemical bromination using NBS has also been reported to be highly efficient. rsc.org

Elemental bromine (Br₂) is another common brominating agent. researchgate.netcdnsciencepub.com The reaction of pyrazoles with bromine in an inert solvent often leads to the selective formation of the 4-bromo derivative. rsc.org However, the use of elemental bromine requires careful handling due to its corrosive and toxic nature.

More recently, electrochemical methods for the synthesis of 4-halopyrazoles have been developed. These methods use sodium halides as the halogen source and electricity as a clean oxidant, avoiding the need for chemical oxidants. This electrocatalytic approach can be part of a one-pot, three-component synthesis of 4-bromopyrazoles from hydrazines, 1,3-diketones, and sodium bromide.

| Brominating Agent | Conditions | Key Features |

| N-Bromosuccinimide (NBS) | Chloroform or CCl₄, sometimes with light | Mild conditions, high yields, convenient. rsc.orgdtic.mil |

| Elemental Bromine (Br₂) | Inert solvent | Selective for the 4-position, but hazardous. researchgate.netcdnsciencepub.comrsc.org |

| Sodium Bromide (NaBr) | Electrochemical | Clean, avoids chemical oxidants, can be a one-pot reaction. |

Direct Electrophilic Bromination Using N-Bromosuccinimide (NBS) or Bromine

Direct electrophilic bromination is a common and effective method for introducing a bromine atom onto the pyrazole ring. The C4 position of the pyrazole nucleus is generally the most susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms.

N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering a milder and more selective alternative to elemental bromine. researchgate.netnih.govnsf.gov The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724) or chloroform. nih.govnih.gov For instance, the bromination of a pyrazole precursor with NBS in acetonitrile at temperatures ranging from 0 °C to room temperature can afford the desired 4-bromo derivative in good yield. nih.gov The reactivity of NBS can be enhanced by the addition of catalytic activators or by performing the reaction under specific conditions. nsf.gov

Elemental Bromine (Br₂) can also be employed for the direct bromination of pyrazoles. organic-chemistry.org However, this method can sometimes lead to the formation of polybrominated byproducts and the generation of corrosive hydrogen bromide. researchgate.net Reaction conditions, such as temperature and the presence of an acid, can influence the outcome of the reaction. google.com For example, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized in situ with bromine to yield a variety of pyrazoles. organic-chemistry.org

| Brominating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile or Chloroform, 0 °C to RT | Milder, more selective, easier to handle | May require activators for less reactive substrates |

| Bromine (Br₂) | Various solvents, can require elevated temperatures | Strong brominating agent | Can lead to polybromination, corrosive byproduct (HBr) |

Bromination via Functional Group Transformation of Pyrazole Precursors

An alternative strategy for the synthesis of 4-bromopyrazoles involves the transformation of a pre-existing functional group on the pyrazole ring. This approach can be particularly useful when direct bromination is not regioselective or leads to undesired side reactions. For example, a pyrazole derivative with a different substituent at the C4 position, such as a hydroxyl or amino group, can be converted to the corresponding bromide through various standard organic transformations.

Electrocatalytic Bromination Approaches

Electrochemical methods offer a green and efficient alternative for the bromination of pyrazoles. researchgate.net In this approach, an electric current is used to generate the brominating species in situ, often from a simple bromide salt like sodium bromide. researchgate.net This method avoids the use of hazardous reagents and allows for precise control over the reaction conditions. researchgate.net Electrosynthesis of 4-bromosubstituted pyrazoles has been successfully carried out by the bromination of initial pyrazoles on a platinum anode in aqueous sodium bromide solutions under galvanostatic electrolysis. researchgate.net The presence of donor substituents on the pyrazole ring has been shown to facilitate the bromination process. researchgate.net

Regioselectivity and Stereochemical Control in the Synthesis of this compound

The regioselectivity of electrophilic substitution on the pyrazole ring is a critical aspect of its synthesis. In most cases, electrophilic attack, including bromination, occurs preferentially at the C4 position. This selectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and thus the most nucleophilic. The two nitrogen atoms exert a directing effect, stabilizing the intermediate formed upon attack at C4.

The substitution pattern on the pyrazole ring can influence this regioselectivity. For asymmetrically substituted pyrazoles, the electronic and steric effects of the substituents can play a significant role in directing the incoming electrophile. nih.gov Computational studies can be employed to predict the positional selectivity in electrophilic aromatic brominations, and these theoretical results often align well with experimental data. nih.gov

Post-Synthetic Functionalization of the this compound Nucleus

The bromine atom at the C4 position of this compound serves as a versatile handle for a wide range of post-synthetic modifications. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. Transition metal-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the 4-bromopyrazole with a boronic acid or its ester. nih.govnih.govrsc.orgwikipedia.org This reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the C4 position. The choice of ligand can be crucial for achieving high yields and selectivity. nih.gov

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of 4-aminopyrazole derivatives. researchgate.netnih.govwikipedia.org The reaction involves the palladium-catalyzed coupling of the 4-bromopyrazole with a primary or secondary amine. nih.govwikipedia.org The reaction conditions, including the choice of catalyst, ligand, and base, are critical for the successful amination of the pyrazole core. nih.govresearchgate.net

Other Coupling Reactions: The this compound nucleus can also participate in other cross-coupling reactions, such as Sonogashira coupling (for the introduction of alkynyl groups) and Heck coupling (for the introduction of vinyl groups). Furthermore, the bromine atom can be involved in substitution reactions with various nucleophiles. The pyrazole ring itself can also undergo reactions such as thiocyanation and selenocyanation at the C4 position, further expanding its synthetic utility. nih.gov

| Reaction | Catalyst/Reagents | Bond Formed | Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester | C-C | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig Amination | Palladium catalyst, Amine | C-N | Amino |

| Sonogashira Coupling | Palladium/Copper catalyst, Terminal alkyne | C-C (sp) | Alkynyl |

| Heck Coupling | Palladium catalyst, Alkene | C-C (sp²) | Vinyl |

Reactivity and Mechanistic Investigations of 4 Bromo 5 Methyl 1 Phenyl 1h Pyrazole

Chemical Transformations at the Bromine-Substituted Position (C4)

The carbon-bromine bond at the C4 position of the pyrazole (B372694) ring is a key site for a variety of chemical transformations, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions and Their Mechanistic Aspects

Direct nucleophilic aromatic substitution (SNAr) on the 4-bromo-5-methyl-1-phenyl-1H-pyrazole core is generally challenging. The SNAr mechanism typically requires an electron-deficient aromatic ring to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This is usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

The pyrazole ring itself is an electron-rich π-excessive system, which disfavors the formation of the anionic Meisenheimer intermediate necessary for the classical addition-elimination pathway. nih.gov Without activating groups to delocalize the negative charge, the energy barrier for the initial nucleophilic attack is prohibitively high. libretexts.org Consequently, reactions with common nucleophiles under standard SNAr conditions are unlikely to proceed efficiently. Alternative mechanisms, such as those involving radical intermediates or benzyne-like species, are also not commonly observed for this class of compounds under typical nucleophilic substitution conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling, Negishi Coupling)

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile method for functionalizing the C4 position of this compound, overcoming the limitations of nucleophilic substitution.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is widely used for forming carbon-carbon bonds. nih.govmdpi.com For a substrate like this compound, this reaction would typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves the oxidative addition of the palladium(0) complex to the C-Br bond, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.orgrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DME | 80 |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 100 |

The Negishi coupling utilizes an organozinc reagent, which is generally more reactive than its organoboron counterpart. chem-station.comwikipedia.org This heightened reactivity can lead to milder reaction conditions and broader substrate scope. organic-chemistry.orgnumberanalytics.com The reaction is catalyzed by either palladium or nickel complexes and follows a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.com Organozinc reagents are particularly useful for coupling sp³, sp², and sp hybridized carbon atoms. wikipedia.org

Table 2: Key Components in Negishi Cross-Coupling Reactions

| Component | Examples | Role in Catalytic Cycle |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, Ni(acac)₂, Pd(dba)₂ | Facilitates oxidative addition and reductive elimination |

| Organozinc Reagent | R-ZnX (prepared in situ or isolated) | Provides the nucleophilic carbon group for transmetalation |

| Organic Halide | This compound | The electrophilic partner for oxidative addition |

| Solvent | THF, DMF, Dioxane | Solubilizes reactants and catalyst |

Metalation Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange offers a direct route to a nucleophilic pyrazole species that can be trapped with various electrophiles. This method typically employs organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures to replace the bromine atom with lithium. rsc.orgcdnsciencepub.com The resulting 4-lithiated pyrazole is a potent nucleophile.

Research on the directed lithiation of the related 4-bromo-1-phenylsulphonylpyrazole has shown that metalation can occur regioselectively. rsc.org Treatment with an organolithium reagent leads to the 5-lithio derivative via deprotonation, but halogen-metal exchange at the C4 position is also a well-established pathway for 4-halopyrazoles. rsc.orgcdnsciencepub.com Once the 4-lithiated intermediate of this compound is formed, it can react with a wide range of electrophiles.

This two-step sequence allows for the introduction of various functional groups at the C4 position, as detailed in the following table.

Table 3: Electrophilic Trapping of 4-Lithiated Pyrazole

| Electrophile | Reagent Example | Functional Group Introduced |

|---|---|---|

| Carbon dioxide | CO₂ (dry ice) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl (-CR(OH)R') |

| Alkyl halides | R-X | Alkyl (-R) |

| Silyl halides | R₃SiCl | Silyl (-SiR₃) |

Reactivity of the Methyl Group at Position 5

The methyl group at the C5 position, while generally less reactive than the C-Br bond, can participate in several important chemical transformations, including oxidation and condensation reactions.

Oxidation Reactions and Aldehyde/Carboxylic Acid Derivatization

The oxidation of the C5-methyl group can provide access to the corresponding aldehyde (4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde) and carboxylic acid (4-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid), which are valuable synthetic intermediates. While direct oxidation of the methyl group on this specific substrate is not extensively documented, established methods for the oxidation of methyl groups on aromatic and heteroaromatic rings can be applied.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to convert benzylic and allylic methyl groups to carboxylic acids. libretexts.orglookchem.comorganic-chemistry.org Under carefully controlled conditions, it may be possible to achieve partial oxidation to the aldehyde, although selective reagents are often preferred for this transformation.

Another relevant method for introducing an aldehyde group onto a pyrazole ring is the Vilsmeier-Haack reaction. researchgate.netijpcbs.comwikipedia.org This reaction uses a Vilsmeier reagent (typically formed from POCl₃ and DMF) to formylate electron-rich aromatic rings. ijpcbs.comnih.gov While this reaction typically occurs at an unsubstituted, activated position on the ring (like C4), it demonstrates a viable pathway for pyrazole formylation. researchgate.netnih.gov Derivatization of the C5-methyl group would likely proceed through a direct oxidation pathway. The resulting carboxylic acid can be synthesized from related pyrazole precursors, highlighting its utility as a building block. mdpi.comontosight.aiguidechem.com

Condensation Reactions with the Methyl Moiety

The methyl group at C5 can undergo condensation reactions, particularly if it is first activated. The protons of the methyl group are weakly acidic and can be removed by a strong base to generate a carbanionic species. This nucleophile can then react with electrophiles, such as aldehydes and ketones, in condensation reactions.

A common example is the Knoevenagel-type condensation. researchgate.net In related systems, such as 3-methyl-1-phenyl-5-pyrazolone, the active methylene (B1212753) group at C4 readily condenses with aromatic aldehydes. jmchemsci.comnaturalspublishing.com While the C5-methyl group of this compound is less activated, its condensation with aromatic aldehydes can be facilitated by a base. This reaction proceeds through a deprotonation-addition-elimination sequence to form a styryl-type derivative, extending the conjugation of the pyrazole system.

Table 4: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-bromo-1-phenylsulphonylpyrazole |

| 4-bromo-1-phenyl-1H-pyrazole-5-carbaldehyde |

| 4-bromo-1-phenyl-1H-pyrazole-5-carboxylic acid |

| 3-methyl-1-phenyl-5-pyrazolone |

| n-butyllithium |

| Potassium permanganate |

| Phosphorus oxychloride |

Chemical Modifications Involving the Phenyl Substituent at N1

The phenyl group at the N1 position is a primary site for chemical modification, particularly through electrophilic aromatic substitution. However, the stability of the bond connecting it to the pyrazole ring presents a significant challenge for cleavage or direct modification.

Aromatic Substitution Reactions on the Phenyl Ring

The N1-phenylpyrazole framework exhibits dual reactivity towards electrophilic substitution, with the reaction site being highly dependent on the conditions employed. The pyrazole ring can act as a deactivating group under strongly acidic conditions, directing substitution to the phenyl ring, or as an activating group in less acidic media, favoring substitution on the pyrazole ring itself.

For 1-phenylpyrazole (B75819), nitration using mixed acids (a combination of nitric and sulfuric acid) typically results in the introduction of a nitro group at the para position of the phenyl ring. This occurs because, in a highly acidic environment, the pyrazole nitrogen becomes protonated. This protonation deactivates the pyrazole ring towards electrophilic attack, thereby making the phenyl ring the more favorable site for substitution. Conversely, nitration with nitric acid in acetic anhydride (B1165640) (acetyl nitrate) leads to substitution at the C4 position of the pyrazole ring.

Similarly, sulfonation of 1-phenylpyrazole with oleum (B3057394) primarily yields substitution at the para-position of the phenyl nucleus. In the case of this compound, the C4 position of the pyrazole ring is already occupied by a bromine atom, and the C5 position holds a methyl group. This existing substitution pattern sterically and electronically disfavors further electrophilic attack on the pyrazole ring. Consequently, electrophilic substitution reactions are expected to occur predominantly on the N1-phenyl ring, likely at the para position, due to the directing influence of the pyrazole substituent.

| Reaction | Reagent | Primary Substitution Site | Rationale |

|---|---|---|---|

| Nitration | Mixed Acids (HNO₃/H₂SO₄) | para-position of Phenyl Ring | Protonation and deactivation of the pyrazole ring in strong acid. |

| Nitration | Acetyl Nitrate (B79036) (HNO₃/Ac₂O) | C4-position of Pyrazole Ring | Reaction of the neutral pyrazole molecule in less acidic media. |

| Sulfonation | Oleum | para-position of Phenyl Ring | Strongly acidic conditions favor phenyl ring substitution. |

| Bromination | Br₂ in H₂SO₄/Ag₂SO₄ | para-position of Phenyl Ring | Strongly acidic conditions favor phenyl ring substitution. |

| Bromination | Br₂ in Chloroform (B151607) | C4-position of Pyrazole Ring | Reaction in a non-acidic, inert solvent. |

Cleavage or Modification of the N1-Phenyl Bond

The N1-phenyl bond in 1-phenylpyrazole derivatives is generally robust and not readily cleaved under standard synthetic conditions. Its cleavage typically requires specific and often harsh reaction pathways that are not commonly employed.

Research into related heterocyclic systems provides some insight into potential, albeit challenging, methodologies. For instance, photochemical approaches have been shown to induce C–N bond cleavage in certain fused pyrazole systems, such as pyrazolo[1,2-a]pyrazolones, using visible light. nih.gov This process can lead to the formation of N1-substituted pyrazoles through a homolytic C–N bond scission. nih.gov Additionally, reductive methods have been explored for the cleavage of N-N bonds in hydrazines and hydrazides, which are precursors to some pyrazole syntheses. nih.gov However, the direct cleavage of the N-aryl bond in a stable aromatic pyrazole like this compound is not a well-documented or straightforward transformation. The stability of the N-Csp² bond, coupled with the aromaticity of both the pyrazole and phenyl rings, contributes to its high bond dissociation energy, making it resistant to facile cleavage.

Reactivity of the Pyrazole Heterocycle Itself

The pyrazole ring in this compound is an aromatic heterocycle, which confers significant stability. Reactions involving the disruption of this aromatic system, such as ring-opening or cycloaddition, are energetically unfavorable and require specific conditions or highly reactive partners.

Ring-Opening Reactions and Fragmentation Pathways

Ring-opening reactions of the stable pyrazole core are uncommon. Such transformations typically necessitate high-energy inputs, such as photolysis or thermolysis, to overcome the aromatic stabilization energy. For other five-membered heterocyclic systems, photochemical reactions can induce ring cleavage and rearrangement. For example, photolysis of some tetrazole derivatives is known to proceed via N-N bond cleavage and extrusion of molecular nitrogen, leading to various fragmentation and rearrangement products. mdpi.com While direct analogues for this compound are not extensively reported, it is plausible that UV irradiation could induce homolytic cleavage of the bonds within the pyrazole ring, potentially leading to fragmentation into smaller, highly reactive species. However, these are not typical synthetic routes and are more relevant in mechanistic or degradation studies.

Cycloaddition Reactions Involving the Pyrazole Ring

The aromatic character of the pyrazole ring makes it a poor participant in cycloaddition reactions, such as the Diels-Alder reaction, where it would need to function as either a diene or a dienophile. The delocalization of pi-electrons across the ring system means that disrupting this aromaticity for a concerted cycloaddition is energetically costly. While pyrazole derivatives can be involved in the synthesis of more complex heterocyclic systems, this often involves reactions with existing substituents on the ring rather than the direct participation of the ring's double bonds in a cycloaddition. For instance, chalcones derived from substituted pyrazoles can react with reagents like phenylhydrazine (B124118) to form bipyrazole structures, but this is a condensation reaction followed by cyclization, not a cycloaddition involving the initial pyrazole ring itself. nih.gov

Mechanistic Elucidation of Key Reactions through Kinetic and Isotopic Studies

The regioselectivity observed in the electrophilic substitution of 1-phenylpyrazoles (as discussed in section 3.3.1) has been rationalized through mechanistic considerations, primarily focusing on the state of the pyrazole molecule under different acidic conditions.

The key mechanistic insight is the role of protonation. In strongly acidic media, such as a mixture of nitric and sulfuric acids, the pyridine-like nitrogen atom (N2) of the pyrazole ring is protonated. This creates a pyrazolium (B1228807) cation. The positive charge on this conjugate acid strongly deactivates the entire pyrazole ring system towards attack by an incoming electrophile (like the nitronium ion, NO₂⁺). As a result, the electrophilic attack is redirected to the less deactivated N-phenyl ring, leading to substitution, predominantly at the para position.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Methyl 1 Phenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Bromo-5-methyl-1-phenyl-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

High-Resolution 1H, 13C, and 15N NMR Spectroscopy for Positional and Electronic Information

High-resolution 1D NMR experiments are fundamental for determining the molecular structure.

¹H NMR Spectroscopy: This technique would identify all unique proton environments in the molecule. For this compound, one would expect to observe distinct signals for the methyl group protons and the aromatic protons on the phenyl ring. The sole proton on the pyrazole (B372694) ring (H-3) would also produce a characteristic signal. The chemical shift (δ) of each signal would provide insight into the electronic environment of the protons, while the integration of the signals would confirm the number of protons in each environment. Spin-spin coupling patterns (multiplicity) would reveal adjacent non-equivalent protons.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom). For the target molecule, separate signals would be expected for the methyl carbon, the five distinct carbons of the phenyl ring, and the three carbons of the pyrazole ring. The carbon atom attached to the bromine (C-4) would be significantly influenced by the halogen's electronegativity.

¹⁵N NMR Spectroscopy: As a nitrogen-containing heterocycle, ¹⁵N NMR spectroscopy would provide direct information about the electronic structure of the two nitrogen atoms in the pyrazole ring. The chemical shifts of N-1 and N-2 would be distinct, reflecting their different bonding environments (one attached to the phenyl group, the other situated between two carbon atoms of the ring).

Table 1: Predicted ¹H, ¹³C, and ¹⁵N NMR Resonances for this compound (Note: This table is predictive and requires experimental data for validation.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹⁵N Chemical Shift (ppm) |

|---|---|---|---|

| Pyrazole-H3 | Data not available | Data not available | - |

| Pyrazole-C3 | - | Data not available | - |

| Pyrazole-C4 | - | Data not available | - |

| Pyrazole-C5 | - | Data not available | - |

| 5-Methyl (CH₃) | Data not available | Data not available | - |

| Phenyl-C1' | - | Data not available | - |

| Phenyl-H2'/H6' | Data not available | Data not available | - |

| Phenyl-H3'/H5' | Data not available | Data not available | - |

| Phenyl-H4' | Data not available | Data not available | - |

| Pyrazole-N1 | - | - | Data not available |

| Pyrazole-N2 | - | - | Data not available |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily through two or three bonds. It would be used to confirm the connectivity of the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. This would definitively link the proton signals of the methyl and phenyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments identify protons that are close in space, regardless of whether they are connected through bonds. This would be particularly useful for determining the preferred orientation of the phenyl ring relative to the pyrazole ring by observing through-space interactions between specific phenyl protons and the methyl group protons.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₉BrN₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity, separated by two mass units, confirming the presence of a single bromine atom. Analysis of the fragmentation pattern under techniques like Electron Ionization (EI) would reveal characteristic losses, such as the loss of a bromine radical, a methyl radical, or cleavage of the phenyl group, providing further confirmation of the proposed structure.

Table 2: Expected Mass Spectrometry Data for this compound (Note: This table is predictive and requires experimental data for validation.)

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | Data not available | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | Data not available | Molecular ion with ⁸¹Br |

| [M-Br]⁺ | Data not available | Loss of Bromine |

| [M-CH₃]⁺ | Data not available | Loss of Methyl group |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint that is unique to the compound and allows for the identification of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic phenyl ring and the aliphatic methyl group (typically in the 3100-2850 cm⁻¹ region). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-N and N-N stretching vibrations of the pyrazole ring would also produce characteristic bands. The C-Br stretching vibration would be expected at lower frequencies (typically below 700 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations often produce strong Raman signals, which would be useful for characterizing the phenyl and pyrazole rings.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique would yield exact bond lengths, bond angles, and torsion angles.

Analysis of Torsion Angles and Planarity of the Pyrazole and Phenyl Rings

A key piece of information from an X-ray crystal structure would be the conformation of the molecule, particularly the relative orientation of the phenyl and pyrazole rings. The torsion angle defined by the atoms C(5)-N(1)-C(1')-C(2') (where C1' and C2' are on the phenyl ring) would quantify the degree of twist between the two rings. This twisting is a result of steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyrazole ring (the methyl group at position 5). Analysis of the crystal packing would also reveal any significant intermolecular interactions, such as π-π stacking between the aromatic rings or weak hydrogen bonds, which govern the solid-state architecture. Studies on similar 1-phenylpyrazole (B75819) structures have shown that the dihedral angle between the pyrazole and phenyl rings can vary significantly depending on the substitution pattern.

Investigation of Hydrogen Bonding Networks and Crystal Packing in Related Structures

The specific hydrogen-bonding motif that forms is a delicate balance of steric and electronic effects of the substituents. mdpi.com For instance, a systematic study of 4-halogenated-1H-pyrazoles revealed that 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural, forming trimeric units. In contrast, 4-fluoro-1H-pyrazole and 4-iodo-1H-pyrazole adopt catemeric, or chain-like, structures. mdpi.com This highlights how a simple change in the halogen substituent at the 4-position can alter the entire supramolecular architecture.

Similarly, the substitution on a phenyl ring attached to the pyrazole core can direct the crystal packing. A study on 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles demonstrated a variety of packing arrangements depending on the para-substituent (X). csic.es The nitro-substituted derivative formed supramolecular polymers (catemers), while the amino-substituted version resulted in a 2D hydrogen-bonded network. csic.es

The subject compound, this compound, is an N-substituted pyrazole, meaning it lacks the N-H proton donor. Consequently, it cannot form the classic N-H···N hydrogen bonds that dominate the crystal structures of 1H-pyrazoles. Instead, its solid-state structure would be governed by weaker intermolecular interactions. In related N-substituted pyrazole and pyrazoline structures, interactions such as C–H···O, C–H···F, and C–H···N hydrogen bonds, as well as π-π stacking, become crucial in directing the crystal packing. nih.govmdpi.comcardiff.ac.uk For example, the crystal structure of 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone features molecules linked by C–H···O and C–H···F hydrogen bonds. mdpi.com In another complex pyrazole derivative, π-π contacts with a centroid-centroid distance of 3.65 Å were observed between phenyl groups of neighboring molecules, in addition to N–H···O and C–H···O interactions involving a solvent molecule. cardiff.ac.uk

The table below summarizes the hydrogen bonding motifs observed in various classes of related pyrazole compounds, illustrating the structural diversity based on substitution patterns.

| Compound Class | Substituents | Primary Intermolecular Interactions | Resulting Supramolecular Motif |

| 4-Halo-1H-pyrazoles mdpi.com | X = Cl, Br | N-H···N | Trimer |

| X = F, I | N-H···N | Catemer (Chain) | |

| 3,5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles csic.es | X = NO₂ | N-H···N | Catemer (Chain) |

| X = NH₂ | N-H···N | 2D Network | |

| N-Substituted Pyrazolines mdpi.com | Carbonyl and fluoro-substituents | C–H···O, C–H···F | 3D Network |

| Substituted Phenyl-Pyrazoles cardiff.ac.uk | Phenyl, thiophenyl, carboxamide | N–H···O, C–H···O, π-π stacking | Layered structure |

This analysis of related structures underscores the importance of the N-H moiety in defining the crystal packing of pyrazoles. In its absence, as with this compound, weaker hydrogen bonds and other non-covalent interactions become the primary determinants of the supramolecular architecture.

Computational Chemistry and Theoretical Studies of 4 Bromo 5 Methyl 1 Phenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and predict a wide range of molecular properties. For pyrazole (B372694) derivatives, DFT methods, such as B3LYP, have been successfully used to determine optimized geometries, vibrational frequencies, and electronic properties. uomphysics.netasrjetsjournal.org

Theoretical calculations allow for the determination of key structural parameters. For instance, in a related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT calculations have been used to determine bond lengths and angles which show good correlation with experimental data from X-ray diffraction. uomphysics.net These studies indicate that the pyrazole molecule is generally non-planar, with the phenyl ring exhibiting a significant dihedral angle relative to the pyrazole ring. uomphysics.net Such computational analyses provide a detailed three-dimensional picture of the molecule's structure, which is fundamental to understanding its chemical behavior.

Furthermore, DFT is utilized to calculate thermochemical properties, providing insights into the stability of the molecule. asrjetsjournal.org These calculations are crucial for understanding the energetic landscape of chemical reactions involving the pyrazole core.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.orgnumberanalytics.comunesp.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

FMO analysis for pyrazole derivatives helps in predicting their reactivity and the regioselectivity of their reactions. acs.org By mapping the distribution of the HOMO and LUMO across the molecule, researchers can identify the most probable sites for electrophilic and nucleophilic attack. For large molecules, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize the reactive regions. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Note: The data in the table is representative for a pyrazole derivative and is intended for illustrative purposes.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within a molecule is fundamental to its chemical properties and intermolecular interactions. Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution and predict reactive sites. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface.

In an MEP map, regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For pyrazole derivatives, MEP analysis can identify the negatively charged nitrogen atoms and other electronegative regions as likely sites for interaction with electrophiles, while positively charged regions, often around hydrogen atoms, indicate sites for nucleophilic interaction. This information is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which play a crucial role in the molecule's biological activity and crystal packing. nih.gov

Tautomerism and Isomerism of 4-Bromo-5-methyl-1H-pyrazoles: Theoretical Predictions of Stability and Equilibrium

Pyrazoles that are unsubstituted on one of the nitrogen atoms, such as 4-bromo-5-methyl-1H-pyrazole, can exist as a mixture of two tautomers due to the migration of a proton between the two nitrogen atoms. researchgate.netresearchgate.net The position of this tautomeric equilibrium is highly dependent on the substitution pattern of the pyrazole ring, the solvent, and the physical state (solid or solution). researchgate.net

DFT calculations have proven to be a reliable tool for predicting the relative stabilities of different tautomers. researchgate.net Studies on 4-bromo-1H-pyrazoles have shown that theoretical calculations can justify the predominance of one tautomer over another. researchgate.netcsic.es For example, when a bromine atom is present at the 3(5) position, DFT calculations support experimental findings from NMR spectroscopy and X-ray crystallography that the 3-bromo tautomer is the more stable form in both the solid state and in solution. researchgate.net These computational predictions are vital for understanding the reactivity and spectroscopic properties of such pyrazoles, as the observed characteristics are often a composite of the properties of the coexisting tautomers.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry offers profound insights into the mechanisms of chemical reactions by allowing for the study of transition states and reaction pathways that are often difficult to observe experimentally. rsc.orgsmu.edu By modeling the potential energy surface of a reaction, researchers can identify the transition state structures, calculate activation energies, and elucidate the step-by-step process of bond breaking and formation.

For reactions involving pyrazoles, such as their synthesis or functionalization, computational transition state analysis can reveal detailed mechanistic information. rsc.org For example, in palladium-catalyzed cross-coupling reactions, which are common for functionalizing bromo-substituted heterocycles, DFT calculations can help to understand the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. researchgate.net The United Reaction Valley Approach (URVA) is another powerful method that analyzes the reaction path to dissect the mechanism into distinct phases, providing a detailed description of the chemical transformation. smu.edu These computational studies are instrumental in optimizing reaction conditions and in the rational design of new synthetic methodologies. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For 4-Bromo-5-methyl-1-phenyl-1H-pyrazole, MD simulations can be used to explore its conformational landscape, particularly the rotation around the single bond connecting the phenyl and pyrazole rings. These simulations can reveal the most stable conformations and the energy barriers between them. Furthermore, by including solvent molecules in the simulation, it is possible to study solvation effects explicitly. This can shed light on how the solvent influences the molecule's conformation, stability, and reactivity. MD simulations are also crucial in studying the interactions of pyrazole derivatives with biological macromolecules, such as proteins, providing insights into their binding modes and mechanisms of action. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.orgnih.gov By identifying key molecular descriptors—physicochemical properties derived from the molecular structure—that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. ej-chem.org

For pyrazole derivatives, which are known for a wide range of biological activities, QSAR studies are valuable for guiding the design of new analogues with improved potency or other desirable properties. nih.govnih.gov The process involves building a dataset of pyrazole analogues with known activities, calculating a variety of molecular descriptors (e.g., electronic, steric, and lipophilic properties), and then using statistical methods to develop a predictive model. This model can then be used to screen virtual libraries of novel pyrazole analogues, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery and development process. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. In the context of this compound and its derivatives, molecular docking studies have been pivotal in elucidating their potential as inhibitors for various protein targets, particularly kinases and other enzymes implicated in a range of diseases.

While direct molecular docking studies on this compound are not extensively documented in publicly available research, numerous studies on structurally related pyrazole derivatives provide significant insights into their ligand-target interactions. These studies collectively suggest that the pyrazole scaffold is a versatile pharmacophore that can be tailored to achieve high binding affinity and selectivity for a variety of biological targets.

Interaction with Kinase Targets

Protein kinases are a significant class of enzymes that are often targeted in cancer therapy due to their role in cell signaling and proliferation. mdpi.com Several studies have demonstrated the potential of pyrazole derivatives as kinase inhibitors. Molecular docking simulations have been employed to understand the binding interactions of these compounds within the ATP-binding sites of various kinases. mdpi.combohrium.com

For instance, docking studies of 1,3,4-triarylpyrazole derivatives have shown a common mode of interaction at the ATP-binding sites of kinases such as AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. mdpi.combohrium.com These interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the kinase domain.

A study on a series of 1H-pyrazole derivatives investigated their interaction with VEGFR-2, Aurora A, and CDK2 protein targets. researchgate.netnih.gov The results indicated that these derivatives could act as potential inhibitors for all three protein targets, with the docking poses revealing deep insertion into the binding pockets and the formation of stable hydrogen bonds. researchgate.netnih.gov

The following table summarizes the findings from a molecular docking study of pyrazole derivatives with various protein kinase targets:

| Compound Derivative | Target Protein | PDB ID | Binding Energy (kJ/mol) | Key Interacting Residues |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 | Not specified |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 | Not specified |

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | CDK2 | 2VTO | -10.35 | Not specified |

This data is based on studies of pyrazole derivatives and is intended to be illustrative of the potential interactions of this compound. researchgate.netnih.gov

Interaction with Other Enzyme Targets

Beyond kinases, molecular docking studies have explored the interaction of pyrazole derivatives with other classes of enzymes. For example, a study on 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole investigated its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to obesity. dergipark.org.tr The study aimed to predict the highest binding energies and optimal binding conformations between the ligand and the enzymes. dergipark.org.tr

Another area of investigation has been the potential of pyrazole derivatives as antibacterial agents. Molecular docking has been used to study the interaction of these compounds with bacterial proteins. nih.govresearchgate.net For instance, the antibacterial activity of some pyrazole derivatives has been correlated with their binding affinity to penicillin-binding proteins. nih.gov

The following table provides examples of pyrazole derivatives and their interactions with non-kinase enzyme targets:

| Compound Derivative | Target Enzyme | Disease/Condition | Key Findings |

| 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Obesity | Prediction of high binding energies and favorable conformations. dergipark.org.tr |

| 5-(bromomethyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dihydrothiazole | Penicillin-binding protein 4 (PBP4) of E. coli and S. aureus | Bacterial Infections | Insignificant binding energies compared to reference drugs. nih.gov |

This data is based on studies of pyrazole derivatives and is intended to be illustrative of the potential interactions of this compound.

The phenyl, bromo, and methyl groups of this compound are expected to play a crucial role in its binding to target proteins. The phenyl group can engage in π-π stacking and hydrophobic interactions, the bromo group can form halogen bonds or participate in hydrophobic interactions, and the methyl group can contribute to hydrophobic interactions within the binding pocket. The nitrogen atoms of the pyrazole ring are potential hydrogen bond acceptors, which is a common feature in the binding of pyrazole derivatives to their targets. mdpi.com

Biological Activity and Mechanistic Pathways of 4 Bromo 5 Methyl 1 Phenyl 1h Pyrazole Derivatives

Anticancer Activity of Pyrazole (B372694) Derivatives

Pyrazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating significant cytotoxic effects against various cancer cell lines. srrjournals.com The anticancer activity of these compounds is often attributed to their ability to interfere with fundamental cellular processes essential for tumor growth and survival.

Mechanisms of Action: Inhibition of Cell Proliferation, Induction of Apoptosis, Disruption of Microtubule Function, Interference with Signal Transduction Pathways

The anticancer effects of pyrazole derivatives are multifaceted, involving several key mechanisms of action. These compounds have been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), disrupt the function of microtubules, and interfere with critical signal transduction pathways that regulate cell growth and survival. srrjournals.comnih.govnih.govnih.gov

Inhibition of Cell Proliferation and Induction of Apoptosis: A number of pyrazole derivatives have demonstrated the ability to halt the uncontrolled proliferation of cancer cells and trigger apoptosis. waocp.orgresearchgate.net For instance, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have shown significant cytotoxicity against cancer cell lines by activating pro-apoptotic proteins. researchgate.net Studies on triple-negative breast cancer cells have revealed that pyrazole derivatives can induce a dose- and time-dependent toxicity, leading to apoptosis. nih.govwaocp.org This apoptotic induction is often mediated by the generation of reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govwaocp.org Furthermore, some pyrazole-indole hybrids have been shown to induce apoptosis in liver cancer cells. nih.gov

Disruption of Microtubule Function: Microtubules are dynamic protein filaments crucial for cell division, and their disruption is a validated strategy in cancer therapy. Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. nih.govnih.govencyclopedia.pubresearchgate.net By inhibiting tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to mitotic catastrophe and cell death. nih.govencyclopedia.pub For example, pyrazole-naphthalene hybrids have been identified as potent inhibitors of tubulin assembly. nih.govencyclopedia.pub

Interference with Signal Transduction Pathways: Cancer cells often exhibit aberrant signaling pathways that promote their growth and survival. Pyrazole derivatives have been found to interfere with these pathways, thereby exerting their anticancer effects. The PI3K/Akt/ERK1/2 signaling pathway, which is frequently hyperactivated in cancer, is a notable target. acs.org Newly synthesized pyrazolinone chalcones have been shown to inhibit this pathway, leading to a cytotoxic impact on cancer cells. acs.org Additionally, pyrazole derivatives have been developed as inhibitors of various protein kinases that are critical components of cancer-related signaling cascades. nih.gov

Targeting Specific Proteins and Pathways in Cancer Progression